Fenthion oxon sulfone chemical structure and properties
Fenthion oxon sulfone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenthion (B1672539) oxon sulfone is a significant metabolite of fenthion, a widely used organophosphate insecticide. As an inhibitor of acetylcholinesterase, fenthion and its degradation products are of considerable interest in the fields of toxicology, environmental science, and drug development. The transformation of the parent compound, fenthion, into its "oxon" form involves the oxidative desulfuration of the phosphorothioate (B77711) group (P=S) to a phosphate (B84403) (P=O). Concurrently, the thioether group undergoes oxidation to form a sulfoxide (B87167) and subsequently a sulfone. These metabolic activations can significantly alter the toxicity and inhibitory potency of the molecule. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to fenthion oxon sulfone.
Chemical Structure and Identity
Fenthion oxon sulfone, systematically named dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate, is characterized by a phosphate ester linked to a substituted aromatic ring.
Caption: Chemical Structure of Fenthion Oxon Sulfone.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of fenthion oxon sulfone. Data for certain properties are limited in publicly available literature.
| Property | Value | Reference(s) |
| IUPAC Name | dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | [1],[2] |
| Synonyms | Fenoxon sulfone, Fenthoxon Sulfone | [1],[2] |
| CAS Number | 14086-35-2 | ,[1],[3] |
| Molecular Formula | C₁₀H₁₅O₆PS | ,[1],[3] |
| Molecular Weight | 294.26 g/mol | ,[1],[2] |
| Physical State | Solid (inferred from melting point of analog) | |
| Melting Point | 40-46 °C (for deuterated analog, Fenthion oxon sulfone-(S-methyl-d3)) | [4] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C | [3],[5],[6] |
| SMILES String | O=P(OC)(OC)OC1=CC(C)=C(S(=O)(C)=O)C=C1 | [3],[6] |
| InChI Key | VUTHWSUXEOILTN-UHFFFAOYSA-N | [1],[3],[6] |
Mechanism of Action and Metabolic Pathway
Fenthion and its metabolites, including fenthion oxon sulfone, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The "oxon" metabolites are particularly potent inhibitors. The metabolic conversion of fenthion to fenthion oxon sulfone is a bioactivation process that occurs in organisms.[7] This pathway involves two main oxidative steps mediated by enzymes such as cytochrome P450s.[7]
Caption: Metabolic activation of Fenthion and mechanism of action.
Experimental Protocols
Analysis of Fenthion Oxon Sulfone in Produce by UHPLC-MS/MS
This section details a validated method for the simultaneous analysis of fenthion and its five major metabolites, including fenthion oxon sulfone, in various agricultural products. The protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.
1. Sample Preparation (Citrate-Buffered QuEChERS)
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Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like brown rice, add 10 mL of deionized water and allow to stand for 30 minutes before extraction.
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Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Add the citrate (B86180) buffering salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shaking: Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg of PSA (primary secondary amine) sorbent.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 12,000 rpm for 5 minutes.
-
Final Sample: Transfer the supernatant into a vial for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Instrumental Conditions
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UHPLC System: A standard ultra-high performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Mobile Phase:
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A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient: A suitable gradient program to separate the analytes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for fenthion oxon sulfone.
Caption: Workflow for the analysis of Fenthion Oxon Sulfone in produce.
Conclusion
Fenthion oxon sulfone is a critical metabolite for monitoring fenthion exposure and assessing toxicological risk. Its increased polarity and potent anti-cholinesterase activity compared to the parent compound make it a key analyte in food safety and environmental analyses.[7] While some physical properties like boiling point and solubility remain to be fully characterized in the literature, robust analytical methods exist for its quantification. The metabolic pathway highlights a clear bioactivation process, which is a crucial consideration for professionals in toxicology and drug development. Further research into the specific physical properties and synthesis of fenthion oxon sulfone would be beneficial for the creation of analytical standards and for a more complete understanding of its environmental fate.
References
- 1. fao.org [fao.org]
- 2. Fenthion-oxon-sulfoxide | LGC Standards [lgcstandards.com]
- 3. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]
- 4. Fenthion oxon [sitem.herts.ac.uk]
- 5. Fenthion sulfone [sitem.herts.ac.uk]
- 6. Fenoxon sulfone | C10H15O6PS | CID 26449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 14086-35-2|Dimethyl (3-methyl-4-(methylsulfonyl)phenyl) phosphate|BLD Pharm [bldpharm.com]
